molecular formula C12H12Cl2O3 B010203 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid CAS No. 104023-75-8

2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid

Cat. No. B010203
M. Wt: 275.12 g/mol
InChI Key: DQXVWYCZSNWWIU-UHFFFAOYSA-N
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Patent
US04220591

Procedure details

The 1-p-ethoxyphenyl-2,2-dichlorocyclopropane-1-carboxylic acid (1.38 g) was refluxed on a water bath with thionyl chloride (1.19 g) for 15 minutes. The excess thionyl chloride was then evaporated under vacuum (1 Torr.) and the residue of carbonyl chloride reacted without further purification with one of the alcohols (a), (b), (c) or (d). ##STR11##
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:15]([OH:17])=O)[CH2:12][C:11]2([Cl:14])[Cl:13])=[CH:6][CH:5]=1)[CH3:2].S(Cl)([Cl:20])=O>>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:15]([Cl:20])=[O:17])[CH2:12][C:11]2([Cl:14])[Cl:13])=[CH:6][CH:5]=1)[CH3:2]

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)C1(C(C1)(Cl)Cl)C(=O)O
Name
Quantity
1.19 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was then evaporated under vacuum (1 Torr.)
CUSTOM
Type
CUSTOM
Details
the residue of carbonyl chloride reacted without further purification with one of the alcohols (a), (b), (c) or (d)

Outcomes

Product
Name
Type
Smiles
C(C)OC1=CC=C(C=C1)C1(C(C1)(Cl)Cl)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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